Certain imidazo[1,2-b]pyridazine derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds potentially target bacterial enzymes or pathways essential for bacterial growth and survival. []
Some imidazo[1,2-b]pyridazine derivatives have demonstrated antiulcer activity, possibly through cytoprotective effects on gastric mucosa or by inhibiting gastric acid secretion. []
Several imidazo[1,2-b]pyridazine derivatives have exhibited antifungal activity against various fungal pathogens. These compounds may disrupt fungal cell wall synthesis or interfere with essential fungal metabolic pathways. []
Imidazo[1,2-b]pyridazine derivatives have emerged as potential anticancer agents, exhibiting activity against various cancer cell lines. These compounds may target cancer-specific signaling pathways or inhibit cell proliferation and induce apoptosis. [, , , ]
An imidazo[1,2-b]pyridazine derivative, 3-(4-chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP), has been identified as a potent and selective CRF1 antagonist. It showed efficacy in preclinical animal models of alcoholism, suggesting its potential for treating alcohol dependence. []
Imidazo[1,2-b]pyridazine derivatives have been explored as BCR-ABL kinase inhibitors for treating chronic myeloid leukemia (CML). One example is 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of BCR-ABL, including the T315I gatekeeper mutant, which is resistant to other approved therapies. []
Imidazo[1,2-b]pyridazine derivatives have been investigated for their Rho kinase inhibitory activity. SB-772077-B, an aminofurazan-based Rho kinase inhibitor, effectively reduced pulmonary and systemic arterial pressures in rats, suggesting its potential for treating pulmonary hypertension. []
An imidazo[1,2-b]pyridazine derivative, 3-(6-amino-2-methylpyrimidin-4-yl)-N-(1H-pyrazol-3-yl)imidazo[1,2-b]pyridazin-2-amine, has been studied as a potent ATP-competitive mTOR inhibitor. []
An imidazo[1,2-b]pyridazine derivative, 4-[6-(cyclobutylamino)imidazo[1,2-b]pyridazin-3-yl]-2-fluoro-N-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methyl}benzamide (Compound D), has been shown to inhibit IKKβ activity and effectively ameliorate experimental arthritis in mice by downregulating proinflammatory cytokines in arthritic joints. []
Several imidazo[1,2-b]pyridazine derivatives have been evaluated for their ability to induce yawning in rats, a behavior associated with dopamine D3 receptor activation. []
Imidazo[1,2-b]pyridazine derivatives have been explored as TAK1 inhibitors for their potential anticancer activity in hematological malignancies. []
Imidazo[1,2-b]pyridazine derivatives have been investigated for their ability to inhibit eosinophil infiltration, a key feature of allergic inflammatory diseases. []
Imidazo[1,2-b]pyridazine derivatives have been studied as angiotensin II receptor antagonists for treating hypertension. []
Sulfonylurea derivatives containing an imidazo[1,2-b]pyridazine moiety have shown promising herbicidal activity, including effectiveness against sulfonylurea-resistant weeds. []
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4